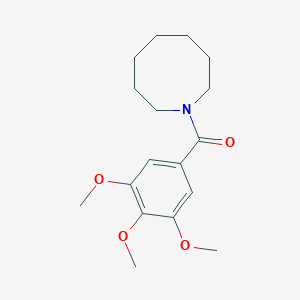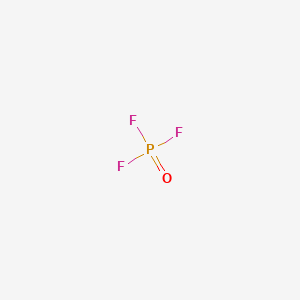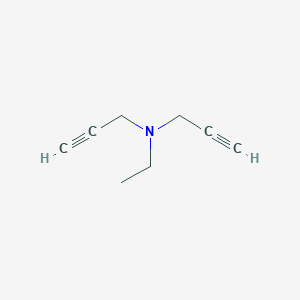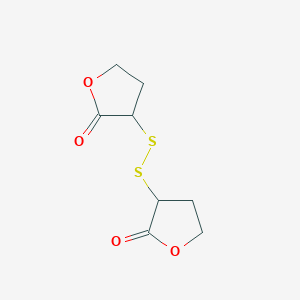
3,3/'-Disulfanediyldi(oxolan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dithiobisdihydro-2-furanone is an organic compound with the molecular formula C8H10O4S2 It is a member of the furanone family, which are heterocyclic compounds containing a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobisdihydro-2-furanone typically involves the intramolecular cyclization of 4-hydroxyalkynones in the presence of potassium hydroxide (KOH) at room temperature . This method provides a practical approach to obtaining biologically potent furanones in moderate-to-good yields. Another method involves the reaction of acid chloride with terminal alkyne in the presence of copper iodide, also at room temperature .
Industrial Production Methods
Industrial production methods for 3,3’-Dithiobisdihydro-2-furanone are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dithiobisdihydro-2-furanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted furanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-Dithiobisdihydro-2-furanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of 3,3’-Dithiobisdihydro-2-furanone involves its interaction with biological nucleophiles through conjugate addition. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their function. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable adducts with various biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Furanone: A simpler analog with a similar furan ring structure but lacking the sulfur atoms.
3,4-Dihalo-2(5H)-furanone: A halogenated derivative with different reactivity and applications.
Indole Derivatives: Compounds with a similar heterocyclic structure but containing nitrogen instead of sulfur.
Uniqueness
3,3’-Dithiobisdihydro-2-furanone is unique due to the presence of two sulfur atoms, which impart distinct chemical properties and reactivity compared to other furanones. This uniqueness makes it valuable for specific applications in chemistry and biology.
Properties
CAS No. |
14091-96-4 |
|---|---|
Molecular Formula |
C8H10O4S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
3-[(2-oxooxolan-3-yl)disulfanyl]oxolan-2-one |
InChI |
InChI=1S/C8H10O4S2/c9-7-5(1-3-11-7)13-14-6-2-4-12-8(6)10/h5-6H,1-4H2 |
InChI Key |
YUVIWYVAQVOVTK-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SSC2CCOC2=O |
Canonical SMILES |
C1COC(=O)C1SSC2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
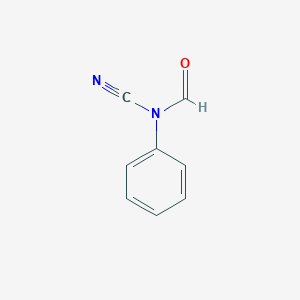
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
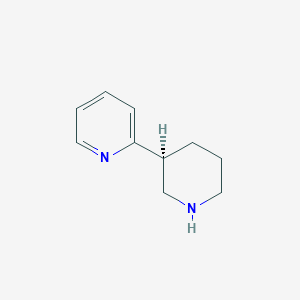
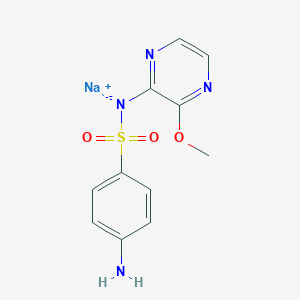
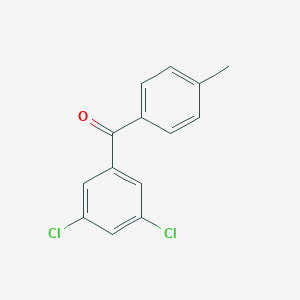
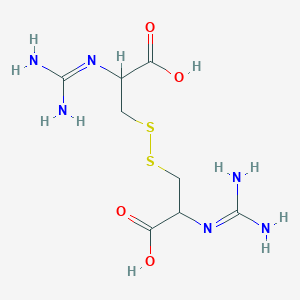
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
